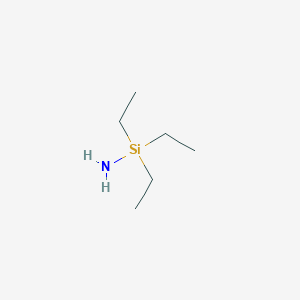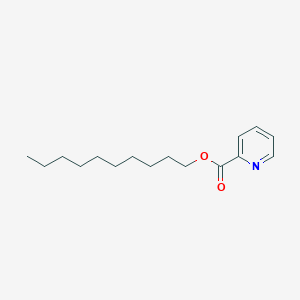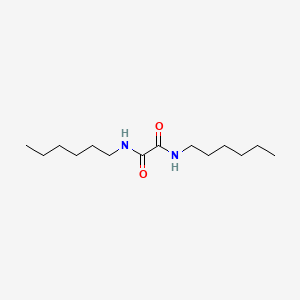
N,N'-dihexyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dihexyloxamide: is an organic compound with the molecular formula C14H28N2O2 It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by hexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-dihexyloxamide can be synthesized through the reaction of oxalyl chloride with hexylamine. The reaction typically involves the following steps:
Formation of Oxalyl Chloride: Oxalic acid is treated with thionyl chloride to form oxalyl chloride.
Reaction with Hexylamine: Oxalyl chloride is then reacted with hexylamine in the presence of a base such as pyridine to form N,N’-dihexyloxamide.
Industrial Production Methods: In an industrial setting, the production of N,N’-dihexyloxamide may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N,N’-dihexyloxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxamides and other oxidation products.
Reduction: Reduction reactions can convert N,N’-dihexyloxamide to its corresponding amines.
Substitution: It can undergo substitution reactions where the hexyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Oxamides and other oxidation products.
Reduction: Corresponding amines.
Substitution: New substituted oxamides with different alkyl or aryl groups.
Scientific Research Applications
N,N’-dihexyloxamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N,N’-dihexyloxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with enzyme activity and protein function.
Comparison with Similar Compounds
N,N-dimethylformamide (DMF): A common polar solvent used in organic synthesis.
N,N-dimethylacetamide (DMA): Another polar solvent with similar applications to DMF.
N,N-diethylformamide: Similar in structure but with ethyl groups instead of hexyl groups.
Uniqueness: N,N’-dihexyloxamide is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
3299-65-8 |
|---|---|
Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
N,N'-dihexyloxamide |
InChI |
InChI=1S/C14H28N2O2/c1-3-5-7-9-11-15-13(17)14(18)16-12-10-8-6-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
KICDIMSDVSXCPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C(=O)NCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)
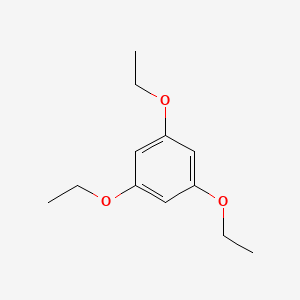

![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)


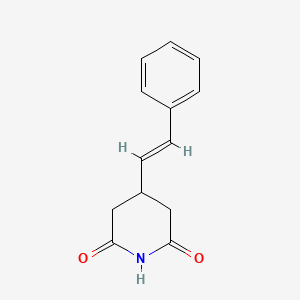
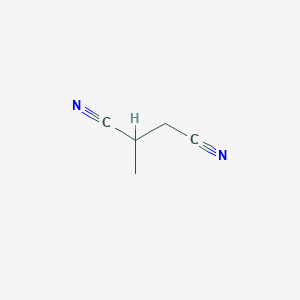
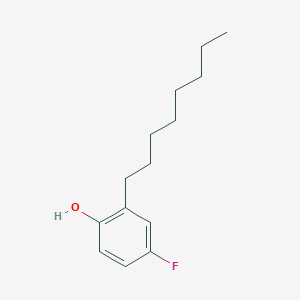
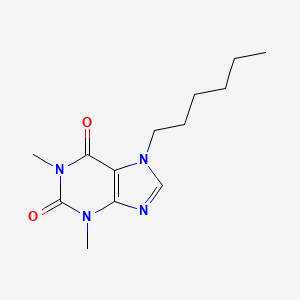
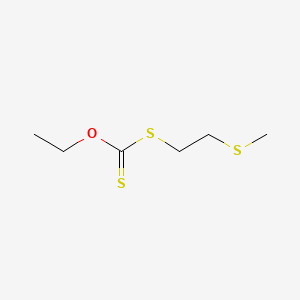
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
